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Compound of Interest

Compound Name: N-Boc-5-bromoindole

Cat. No.: B060351 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of N-Boc-5-bromoindole, a key

intermediate in the synthesis of various biologically active molecules. Tailored for researchers,

scientists, and professionals in drug development, this document details the chemical structure,

formula, synthesis, and key reactions of N-Boc-5-bromoindole, with a focus on its application

in the development of novel therapeutics.

Chemical Structure and Formula
N-Boc-5-bromoindole, systematically named tert-butyl 5-bromo-1H-indole-1-carboxylate, is a

protected form of 5-bromoindole. The tert-butoxycarbonyl (Boc) group serves as a protecting

group for the indole nitrogen, preventing its participation in reactions and allowing for selective

modifications at other positions of the indole ring.

Chemical Structure:
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Molecular Formula: C₁₃H₁₄BrNO₂[1][2][3]

Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-5-bromoindole is presented in the

table below, facilitating easy reference and comparison.

Property Value Reference

IUPAC Name
tert-butyl 5-bromoindole-1-

carboxylate
[1]

CAS Number 182344-70-3 [1]

Molecular Weight 296.16 g/mol

Appearance
Solid, white to off-white

crystalline powder

Melting Point 56-57 °C

SMILES
CC(C)

(C)OC(=O)n1ccc2cc(Br)ccc12

InChIKey
PBWDRTGTQIXVBR-

UHFFFAOYSA-N
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Synthesis of N-Boc-5-bromoindole
The synthesis of N-Boc-5-bromoindole is typically achieved through a two-step process,

starting from indole. The first step involves the bromination of indole to yield 5-bromoindole,

which is then protected with a Boc group.

Experimental Protocol: Synthesis of 5-Bromoindole
This protocol is adapted from established methods for the synthesis of 5-bromoindole.

Materials:

Indole

Sodium bisulfite

Ethanol

Water

Acetic anhydride

Bromine

Sodium hydroxide (40% aqueous solution)

Diethyl ether

Procedure:

Preparation of Sodium Indoline-2-Sulfonate: Dissolve 50g of indole in 100 ml of ethanol. Add

this solution to a solution of 100g of sodium bisulfite in 300 ml of water. Stir the mixture

overnight. Collect the resulting light tan solid by vacuum filtration, wash with diethyl ether,

and dry.

Acetylation: Suspend 30g of the dried sodium indoline-2-sulfonate in 300 ml of acetic

anhydride. Heat the suspension to 70°C for 1 hour, then increase the temperature to 90°C
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for 2 hours. Cool the mixture to room temperature, filter the solid, and wash with acetic

anhydride.

Bromination and Deprotection: Dissolve the acetylated intermediate in 150 ml of water at 0-

5°C. Add 40g of bromine dropwise, maintaining the temperature below 5°C. Stir for 1 hour at

0-5°C, then allow it to warm to room temperature. Add a solution of 10g of sodium bisulfite in

30 ml of water to quench excess bromine. Neutralize the solution with 40% sodium

hydroxide, keeping the temperature below 30°C. Heat the mixture to 50°C and stir overnight.

Make the solution basic with 40% sodium hydroxide and continue stirring at 50°C for an

additional 3 hours. Collect the precipitate by vacuum filtration, wash with water, and air dry to

yield 5-bromoindole.

Experimental Protocol: N-Boc Protection of 5-
Bromoindole
This protocol describes the protection of the 5-bromoindole nitrogen with a tert-butoxycarbonyl

(Boc) group.

Materials:

5-Bromoindole

Di-tert-butyl dicarbonate (Boc)₂O

4-(Dimethylamino)pyridine (DMAP)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Magnesium sulfate (MgSO₄)

Procedure:
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To a solution of 5-bromoindole (2.0 mmol) in dry THF (10 mL), add DMAP (0.2 mmol) and

(Boc)₂O (2.2 mmol).

Stir the reaction mixture at room temperature for 12 hours.

Quench the reaction with saturated aqueous NH₄Cl solution.

Extract the mixture with EtOAc (3 x 30 mL).

Combine the organic layers, wash with brine, and dry over MgSO₄.

Filter the solution and concentrate under reduced pressure.

Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl

acetate) to afford N-Boc-5-bromoindole.

Key Reactions and Applications in Drug
Development
N-Boc-5-bromoindole is a versatile building block for the synthesis of more complex indole

derivatives, primarily through palladium-catalyzed cross-coupling reactions at the C5 position.

These reactions enable the introduction of various aryl, heteroaryl, and alkyl groups, leading to

compounds with potential therapeutic activities.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds.

N-Boc-5-bromoindole can be coupled with a variety of boronic acids or esters to introduce

new substituents at the 5-position of the indole ring.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel, add N-Boc-5-bromoindole (1.0 equiv.), the corresponding boronic acid

(1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃

(2.0 equiv.).

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
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Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a

temperature ranging from 80 to 100°C for several hours, monitoring the reaction progress by

TLC or LC-MS.

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic

solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to obtain the desired 5-substituted N-

Boc-indole derivative.

Heck Coupling
The Heck reaction allows for the formation of a carbon-carbon bond between N-Boc-5-
bromoindole and an alkene, leading to the synthesis of 5-vinylindole derivatives.

Generic Experimental Protocol for Heck Coupling:

In a reaction flask, combine N-Boc-5-bromoindole (1.0 equiv.), the alkene (1.5 equiv.), a

palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), a phosphine ligand like P(o-tolyl)₃ (0.04

equiv.), and a base such as triethylamine (1.5 equiv.).

Add an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

Heat the mixture under an inert atmosphere at 80-120°C until the starting material is

consumed, as monitored by TLC or LC-MS.

After cooling, dilute the reaction mixture with an organic solvent and wash with water to

remove the DMF and salts.

Dry the organic phase, concentrate, and purify the product by column chromatography.

Application in Targeting Signaling Pathways
Indole derivatives synthesized from N-Boc-5-bromoindole are extensively investigated for

their potential to modulate key cellular signaling pathways implicated in diseases such as
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cancer. Two prominent pathways are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling

pathways.

Experimental Workflow: Synthesis and Evaluation of a
Bioactive Indole Derivative
The following diagram illustrates a typical workflow for the synthesis of a hypothetical bioactive

indole derivative from N-Boc-5-bromoindole and its subsequent biological evaluation.

Synthesis

Biological Evaluation

N-Boc-5-bromoindole Suzuki Coupling
(with Arylboronic Acid) 5-Aryl-N-Boc-indole Boc Deprotection

(e.g., TFA)
Bioactive 5-Aryl-indole
(Hypothetical Inhibitor)

Treatment with
Inhibitor

Introduce to cells

Cancer Cell Line Culture Cell-Based Assay
(e.g., Western Blot)

Analysis of Pathway
Protein Phosphorylation

Click to download full resolution via product page

Caption: Experimental workflow from synthesis to biological evaluation.

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR
Pathway
Many indole-based compounds have been developed as inhibitors of the PI3K/Akt/mTOR

signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth,

proliferation, and survival. The diagram below illustrates the key components of this pathway

and a hypothetical point of inhibition by a derivative of N-Boc-5-bromoindole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b060351?utm_src=pdf-body
https://www.benchchem.com/product/b060351?utm_src=pdf-body-img
https://www.benchchem.com/product/b060351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine
Kinase (RTK)

PI3K

Activation

PIP3

Phosphorylation

PIP2

PDK1

Akt

Activation

mTORC1

Activation

Cell Growth &
Survival

Promotes

Indole Derivative
(from N-Boc-5-bromoindole)

Inhibition

Click to download full resolution via product page

Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibition point.
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This technical guide serves as a foundational resource for researchers working with N-Boc-5-
bromoindole. The provided protocols and pathway diagrams offer a starting point for the

design and execution of experiments aimed at the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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